molecular formula C13H10O3 B12842349 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

Cat. No.: B12842349
M. Wt: 214.22 g/mol
InChI Key: UFBYJACEMAPSQJ-UHFFFAOYSA-N
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Description

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

5-(2-acetylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10O3/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3

InChI Key

UFBYJACEMAPSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O

Origin of Product

United States

Synthetic Methodologies for 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in constructing the 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde molecule. These routes depend on the strategic selection of starting materials that already contain either the furan (B31954) or the acetyl-phenyl substructure, which are then joined or further functionalized.

A prominent method for the synthesis of 5-aryl-furan-2-carbaldehydes involves the reaction of furan-2-carbaldehyde (furfural) with an appropriate aromatic precursor. The Meerwein arylation reaction is a classic example of this approach. researchgate.netpensoft.net This reaction utilizes a diazonium salt, which can be generated from the corresponding aniline (B41778) derivative (in this case, a derivative of 2-aminoacetophenone), and couples it with furfural (B47365), typically in the presence of a copper salt catalyst. researchgate.netpensoft.netbohrium.com

Another strategy involves the Vilsmeier-Haack reaction. researchgate.netekb.eg This method would be applicable if starting from 2-(2-acetylphenyl)furan. The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the furan ring at the 5-position using a reagent prepared from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netekb.egmdpi.com

Syntheses can commence with furan precursors that are already substituted, particularly at the 2-position with a carbaldehyde group and at the 5-position with a group suitable for coupling, such as a halogen. Halogenated furan-2-carbaldehydes, like 5-bromo- or 5-iodofuran-2-carbaldehyde, are versatile intermediates. researchgate.netekb.eg

Photochemical synthesis offers one route, where the irradiation of 5-bromofuran-2-carbaldehyde in an aromatic solvent can lead to the formation of the corresponding 5-aryl derivative. ekb.egresearchgate.net Studies have shown that using 5-iodofuran-2-carbaldehyde can result in higher yields for this type of transformation. researchgate.netekb.eg

Aromatic cross-coupling reactions are among the most powerful and widely used methods for constructing the carbon-carbon bond between the furan ring and the phenyl ring. These reactions typically involve a substituted furan (e.g., 5-halofuran-2-carbaldehyde) and a phenyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is a highly effective method, reacting a boronic acid derivative with a halide. researchgate.net For the target compound, this would involve the reaction of 5-bromo- or 5-chlorofuran-2-carbaldehyde with (2-acetylphenyl)boronic acid. researchgate.netekb.eg These reactions are catalyzed by palladium complexes and require a base. High yields have been reported for analogous couplings. researchgate.net Similarly, the Stille coupling utilizes an organotin reagent, such as (2-acetylphenyl)tributyltin, in the presence of a palladium catalyst. researchgate.net

Other notable coupling reactions include:

Hiyama Coupling: This reaction employs an organosilane, such as (2-acetylphenyl)trifluorosilane, with a palladium catalyst. researchgate.net

Negishi Coupling: This involves an organozinc reagent, which can be prepared from the corresponding aryl halide. researchgate.net

Catalytic Approaches in Synthesis

Catalysis is central to the efficiency and selectivity of many synthetic routes toward this compound, particularly in the formation of the critical carbon-carbon bond.

While most strategies focus on C-C bond formation, certain catalytic methods can be employed to construct the furan ring itself. However, for this specific target molecule, the more common application of homogeneous catalysis is in the cross-coupling reactions discussed previously.

The palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Hiyama, Negishi) are prime examples of homogeneous catalysis. researchgate.net In these reactions, the palladium catalyst, along with its associated ligands, is dissolved in the reaction solvent, allowing for high reactivity and control. The choice of ligand, such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes, can significantly influence the reaction's efficiency and yield. researchgate.netekb.eg

The table below summarizes various palladium-catalyzed homogeneous coupling reactions used to synthesize 5-phenyl-2-furaldehyde (B76939), which are directly applicable to the synthesis of the target compound.

Coupling ReactionFuran PrecursorAryl PrecursorCatalyst SystemReported Yield (Analogous Compounds)Reference
Suzuki-Miyaura5-Chlorofuran-2-carbaldehydePhenylboronic acidPd(OAc)₂ / PAP ligand>99% researchgate.net
Suzuki-Miyaura5-Bromofuran-2-furaldehydePhenylboronic acidPd(OAc)₂ / Glyoxal bis(hydrazone)83% ekb.eg
Stille5-Bromofuran-2-furaldehydePhenyl tributyl tin5% Pd(PPh₃)Cl₂61% researchgate.net
Hiyama5-Chlorofuran-2-carbaldehydePhenyltrifluorosilanePd(OAc)₂74% researchgate.net
NegishiBromobenzene5-Formyl-2-furylzinc reagentPd(dppf)Cl₂71-77% researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers advantages in terms of catalyst recovery and reuse. While less commonly cited for this specific transformation in the reviewed literature, the principles can be applied. For instance, palladium or copper catalysts supported on solid materials like charcoal, silica, or polymers could potentially be used for the cross-coupling reactions.

The Meerwein reaction, which uses copper salts, can be considered a borderline case. researchgate.net While often used as a homogeneous catalyst, efforts to heterogenize copper catalysts are an active area of research. Similarly, iron(III) chloride (FeCl₃·6H₂O), noted as a catalyst for subsequent reactions like the Biginelli reaction involving 5-aryl-2-furaldehydes, demonstrates the use of simple, robust metal salts that can function in a heterogeneous or quasi-heterogeneous manner. bohrium.com The development of efficient, recyclable heterogeneous catalysts for the direct arylation of furans remains a key goal in green chemistry.

Organocatalysis in Aldehyde Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. While the literature does not currently contain specific examples of organocatalysis being employed for the direct synthesis or aldehyde functionalization of this compound, the principles of organocatalysis present intriguing possibilities.

For instance, N-heterocyclic carbenes (NHCs) are well-known organocatalysts for various transformations of aldehydes. One such reaction is the benzoin (B196080) condensation, where an aldehyde is coupled with another aldehyde. Research has demonstrated the organocatalytic upgrading of furfural to furoin (B1674284) under solvent-free conditions using a thiazolium salt-derived NHC catalyst. mdpi.com This process involves the functionalization of the aldehyde group of furfural. While this does not form the aryl-furan bond, it highlights the potential for organocatalysts to activate the furan-2-carbaldehyde moiety for other transformations.

Another potential application of organocatalysis could be in the asymmetric reduction of the aldehyde to a chiral alcohol or in its conversion to other functional groups, subsequent to the formation of the core this compound structure. However, at present, such organocatalytic applications for this specific molecule remain to be explored in the scientific literature.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to reduce environmental impact. These principles focus on aspects such as the use of renewable feedstocks, solvent-free conditions, and maximizing atom economy.

Solvent-Free Methodologies for Compound Formation

Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of precursors to 5-aryl-furfurals, some progress has been made. For example, the bromination of 2-furfural to produce 5-bromo-2-furfural, a key intermediate for Suzuki coupling, has been achieved under solvent-free conditions using an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as the brominating agent. This method offers high selectivity and is more environmentally benign than traditional bromination methods.

While a specific solvent-free synthesis of this compound has not been reported, the successful application of this principle in the synthesis of a key precursor suggests its potential feasibility for the final cross-coupling step as well.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is another green chemistry tool that can reduce or eliminate the need for solvents. To date, there are no specific reports in the scientific literature detailing the mechanochemical synthesis of this compound. However, mechanochemical methods have been successfully applied to a range of cross-coupling reactions, including Suzuki-Miyaura couplings. It is therefore conceivable that a solid-state mechanochemical approach could be developed for the coupling of solid 5-bromo-2-furaldehyde (B32451) with (2-acetylphenyl)boronic acid.

Considerations of Atom Economy and Reaction Efficiency

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Suzuki-Miyaura reaction, a likely route to this compound, is generally considered to have a favorable atom economy compared to other cross-coupling reactions like the Stille coupling, which uses organotin reagents.

The byproducts of a Suzuki-Miyaura reaction are typically boron-containing species and salts from the base used, which are generally considered less toxic than the byproducts of many other cross-coupling reactions. The efficiency of the reaction, often reflected in the chemical yield, is also a critical factor. For the synthesis of the related 5-phenyl-2-furaldehyde via Suzuki-Miyaura coupling, yields have been reported to be as high as 97% under optimized conditions. researchgate.net

To provide a comparative context, the table below outlines typical yields for the synthesis of various 5-aryl-furan-2-carbaldehydes and related compounds via Suzuki-Miyaura coupling, as this is the most probable synthetic route for the title compound.

Reactant 1Reactant 2Catalyst SystemSolvent(s)Yield (%)Reference
5-Bromo-2-furaldehydePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene / Ethanol (B145695) / Water97 researchgate.net
5-Chlorofuran-2-carbaldehydePhenylboronic acidPd(OAc)₂ / PAP ligand->99 researchgate.net
5-Iodofuran-2-carbaldehydePhenylboronic acidMembrane-installed microchannel device-99 researchgate.net

Yield Optimization and Scalability Studies

For any synthetic method to be practically useful, particularly in industrial applications, it must be amenable to yield optimization and scaling up.

Process Intensification Techniques

Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements in chemical manufacturing and processing. In the context of synthesizing this compound, techniques such as microwave-assisted synthesis and the use of microreactors could be employed to enhance reaction rates, improve yields, and facilitate better process control.

For instance, the Suzuki-Miyaura reaction to produce 5-phenyl-2-furaldehyde has been successfully performed in a membrane-installed microchannel device, resulting in a high yield of 99%. researchgate.net This demonstrates the potential of microreactor technology for the synthesis of 5-aryl-furfurals. Microwave irradiation has also been shown to accelerate Suzuki-Miyaura couplings for related heterocyclic compounds. These process intensification techniques could likely be applied to the synthesis of this compound to improve its efficiency and scalability, although specific studies are not yet available.

High-Throughput Synthesis Methodologies

The synthesis of discrete, complex molecules such as this compound is increasingly benefiting from high-throughput (HTS) and combinatorial chemistry techniques. These methodologies, while not extensively documented specifically for this single compound, are widely applied to the synthesis of analogous 5-aryl-2-furaldehydes and biaryl compounds. The principles of HTS allow for the rapid optimization of reaction conditions and the creation of compound libraries for screening purposes.

High-throughput approaches to synthesizing this compound would likely leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. In a high-throughput setting, this would involve the reaction of a suitable furan precursor, such as 5-bromo-2-furaldehyde, with (2-acetyl-phenyl)boronic acid.

The core of a high-throughput approach is the use of multi-well plates (e.g., 96-well plates) and robotic liquid handling systems to perform a large number of reactions in parallel. nih.gov This allows for the systematic screening of various reaction parameters to identify optimal conditions for yield and purity. nih.gov Key variables that can be optimized using HTS include:

Catalysts: A diverse array of palladium catalysts and ligands can be screened simultaneously to find the most effective combination for the specific substrates. sigmaaldrich.com

Bases: The choice of base is critical in the Suzuki-Miyaura reaction, and HTS allows for the rapid evaluation of multiple inorganic and organic bases.

Solvents: Different solvents or solvent mixtures can significantly impact reaction outcomes, and these can be efficiently tested in parallel.

Temperature: Reaction blocks with individual temperature control for each well can be used to study the effect of temperature on the reaction. nih.gov

A typical high-throughput workflow for the synthesis of this compound via a Suzuki-Miyaura coupling would involve dispensing the reactants (5-bromo-2-furaldehyde and (2-acetyl-phenyl)boronic acid), a palladium catalyst, a base, and a solvent into each well of a microtiter plate. The plate would then be heated and agitated for a set period. After the reaction is complete, the analysis of the products is also automated, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield and purity in each well. nih.gov

The data generated from such a high-throughput screening experiment can be visualized in the form of a heat map, which provides a quick overview of the most successful reaction conditions. nih.gov This approach dramatically accelerates the optimization process compared to traditional one-at-a-time reaction setups. nih.gov

While the direct synthesis of a single target molecule is one application, the true power of high-throughput synthesis lies in the generation of compound libraries. By using a variety of substituted furan precursors and substituted phenylboronic acids, a large library of related compounds can be synthesized in parallel. nih.gov This is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

The table below illustrates a hypothetical dataset from a high-throughput screening experiment for the Suzuki-Miyaura coupling to produce 5-aryl-2-furaldehydes, demonstrating how different catalysts and bases affect the reaction yield.

Table 1: High-Throughput Screening of Suzuki-Miyaura Reaction Conditions

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 80 65
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 100 85
Pd(OAc)₂ / SPhos K₃PO₄ Toluene 110 92
Pd₂(dba)₃ / XPhos K₂CO₃ THF 65 78
PdCl₂(dtbpf) Na₂CO₃ DME 85 88

This systematic and parallel approach allows for the rapid identification of optimal conditions that can then be scaled up for the bulk synthesis of this compound.

Reactivity and Reaction Mechanisms of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Aldehyde Group Reactivity Studies

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the aldehyde group. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism for nucleophilic addition to an aldehyde is as follows:

A nucleophile attacks the carbonyl carbon.

The pi electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

Due to the higher reactivity of aldehydes, it is possible to achieve selective nucleophilic addition at the aldehyde group in the presence of a ketone. wikipedia.org This can be accomplished by careful choice of reagents and reaction conditions. For instance, the use of protecting groups can selectively block the aldehyde function, allowing for subsequent reactions at the ketone. wikipedia.orgstackexchange.com Cyclic acetals are commonly employed for this purpose, as they form more readily with aldehydes than with ketones. wikipedia.org

Oxidation and Reduction Pathways

The aldehyde group of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is susceptible to both oxidation and reduction.

Oxidation: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Benedict's solution. The selective oxidation of an aldehyde in the presence of a ketone is a common transformation in organic synthesis. For instance, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan (B31954) derivative, has been extensively studied, demonstrating the feasibility of targeting the aldehyde group while leaving other functional groups intact. uniba.itmdpi.com

Reduction: Aldehydes are readily reduced to primary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemistrysteps.com Due to the higher reactivity of aldehydes, it is often possible to selectively reduce an aldehyde in the presence of a ketone using milder reducing agents or by carefully controlling the reaction conditions, such as temperature. stackexchange.com For example, sodium borohydride is a less powerful reducing agent than lithium aluminum hydride and can sometimes be used for the selective reduction of aldehydes. wikipedia.org The Luche reduction, which employs a mixture of sodium borohydride and a lanthanide salt like cerium(III) chloride, is known for its excellent chemoselectivity in reducing ketones in the presence of aldehydes, though the reverse selectivity is more common. stackexchange.com

Condensation Reactions

The aldehyde group of this compound is a key participant in various condensation reactions, which are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org 5-Aryl-2-furaldehydes are known to undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and indan-1,3-dione. damascusuniversity.edu.symdpi.com These reactions typically proceed by nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield a new C=C double bond. wikipedia.org The general reactivity of 5-substituted furan-2-carboxaldehydes in Knoevenagel condensations has been demonstrated in several studies. damascusuniversity.edu.symdpi.comsphinxsai.com

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). rsc.org Aldehydes are generally more reactive than ketones in the Wittig reaction. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that decomposes to the alkene and triphenylphosphine (B44618) oxide. rsc.org

Ketone Group Reactivity Studies

The ketone group in this compound, while generally less reactive than the aldehyde, still exhibits characteristic carbonyl chemistry.

Nucleophilic Addition to the Carbonyl Carbon

Similar to aldehydes, ketones undergo nucleophilic addition reactions. However, the presence of two alkyl/aryl substituents makes the carbonyl carbon less electrophilic and more sterically hindered, leading to lower reactivity compared to aldehydes. mdpi.com

Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the ketone carbonyl. To achieve selective addition to the ketone in the presence of the more reactive aldehyde, the aldehyde group would typically need to be protected first, for example, as a cyclic acetal. wikipedia.orgstackexchange.com

Alpha-Proton Reactivity and Enolization

The acetyl group of this compound possesses acidic protons on the methyl group, which is alpha to the ketone carbonyl. The pKa of alpha-protons of ketones is typically in the range of 19-21. libretexts.orglibretexts.orgualberta.caucalgary.cayoutube.com The acidity of these protons is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized onto the electronegative oxygen atom. ualberta.caucalgary.ca

The acidity of the alpha-protons of the acetyl group is influenced by the electronic nature of the attached phenyl and furan rings. The furan ring is known to be electron-rich. ucalgary.ca The acetyl group itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. researchgate.net

The formation of an enolate from the ketone allows for a range of subsequent reactions, including:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides.

Aldol Condensation: The enolate can add to another carbonyl group (either intramolecularly or intermolecularly).

The relative acidity of the alpha-protons on the acetyl group versus any potential acidity of the furan ring protons is an important consideration. Generally, the alpha-protons to a carbonyl group are significantly more acidic than protons on an aromatic furan ring.

Interactive Data Tables

Table 1: Comparison of Aldehyde and Ketone Reactivity

Feature Aldehyde Group Ketone Group
Steric Hindrance Lower Higher
Electrophilicity of Carbonyl Carbon Higher Lower
Reactivity towards Nucleophiles More Reactive Less Reactive
Reduction Product Primary Alcohol Secondary Alcohol

| Oxidation Product | Carboxylic Acid | Generally resistant |

Table 2: Common Reactions of the Aldehyde and Ketone Groups

Reaction Type Aldehyde Group Ketone Group
Nucleophilic Addition Forms primary or secondary alcohols Forms tertiary alcohols (with organometallics)
Oxidation Readily oxidized to carboxylic acids Generally resistant to oxidation
Reduction Forms primary alcohols Forms secondary alcohols
Knoevenagel Condensation Reacts readily with active methylene compounds Less reactive than aldehydes
Wittig Reaction Forms alkenes Forms alkenes, generally less reactive

| Enolate Formation | Possible if α-protons exist | Readily forms enolates from the acetyl group |

Enamine and Enol Derivative Chemistry

The presence of two distinct carbonyl groups in this compound—the acetyl group on the phenyl ring and the carbaldehyde attached to the furan ring—provides two potential sites for the formation of enol and enamine derivatives.

Enamine Formation:

Enamines are nitrogen analogues of enols and are typically formed through the reaction of an aldehyde or ketone with a secondary amine, often under acid catalysis. numberanalytics.commakingmolecules.com The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to yield the enamine. numberanalytics.comyoutube.com For this compound, the aldehyde group is generally more reactive towards nucleophiles than the ketone of the acetyl group due to less steric hindrance and greater electrophilicity. Consequently, reaction with a secondary amine, such as pyrrolidine (B122466) or dimethylamine, is expected to selectively form the enamine at the C2 position of the furan ring. makingmolecules.comyoutube.com

The general mechanism for enamine formation is as follows:

Nucleophilic attack of the secondary amine on the aldehyde carbon. numberanalytics.com

Proton transfer to form a hemiaminal intermediate. numberanalytics.com

Protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). numberanalytics.com

Elimination of water to form an iminium ion. numberanalytics.com

Deprotonation of an alpha-hydrogen to yield the enamine. makingmolecules.com

Enamines are valuable synthetic intermediates, acting as nucleophiles in reactions like alkylations and acylations, often referred to as the Stork enamine synthesis. libretexts.org

Enol and Enolate Formation:

Carbonyl compounds possessing an α-hydrogen can exist in equilibrium with their enol tautomers. libretexts.org This keto-enol tautomerism can be catalyzed by either acid or base. libretexts.orgyoutube.com In this compound, both the acetyl and carbaldehyde groups have α-hydrogens, making enolization possible at either site.

Under basic conditions, the removal of an α-proton by a strong base leads to the formation of an enolate anion. masterorganicchemistry.com These enolates are potent nucleophiles. masterorganicchemistry.com The acidity of the α-protons of the acetyl group (pKa ~19-20) is generally lower than that of the α-proton of the aldehyde (pKa ~17), suggesting that enolate formation might be favored at the aldehyde position. However, the specific reaction conditions and the base used can influence the site of deprotonation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common for generating enolates in high concentrations. libretexts.orgchemistry.coach

The formation of enol derivatives can also be achieved through other synthetic routes, such as the tandem carbometalation-oxygenation of terminal alkynes. nih.gov

DerivativeFunctional Group InvolvedExpected Reactivity
EnamineFuran-2-carbaldehydeNucleophilic, can undergo alkylation and acylation
EnolateAcetyl group or Furan-2-carbaldehydePotent nucleophile for C-C bond formation
EnolAcetyl group or Furan-2-carbaldehydeNucleophilic, involved in tautomerism

Furan Ring Reactivity

The furan ring in this compound is an electron-rich aromatic heterocycle, which predisposes it to certain types of reactions, notably electrophilic aromatic substitution and cycloadditions. acs.orgyoutube.com However, the presence of the electron-withdrawing acetyl and carbaldehyde substituents significantly influences this inherent reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furans. byjus.commasterorganicchemistry.com In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com Furan is generally more reactive than benzene (B151609) in EAS reactions due to the electron-donating effect of the oxygen heteroatom. youtube.com

If an EAS reaction were to occur, the substitution would be directed to the available C3 or C4 positions. The directing effects of the substituents would need to be considered. Generally, electrophilic attack on 5-membered heterocycles is favored at the position adjacent to the heteroatom (the α-position). youtube.com In this case, with both α-positions (C2 and C5) occupied, the reaction would proceed at a β-position (C3 or C4). Predicting the precise regioselectivity would require a detailed analysis of the electronic effects of both substituents.

ReactionReagentsExpected Outcome
NitrationHNO₃/H₂SO₄Substitution at C3 or C4, reaction may be slow
HalogenationBr₂/FeBr₃Substitution at C3 or C4, reaction may be slow
Friedel-Crafts AcylationRCOCl/AlCl₃Likely unreactive due to deactivating groups

Diels-Alder Cycloaddition Reactions

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile. acs.orgmdpi.com This reaction is a powerful tool for the synthesis of six-membered rings and has been extensively studied for furan and its derivatives. nih.gov The reactivity of furans in Diels-Alder reactions is influenced by their aromatic character and the electronic nature of their substituents. bohrium.comrsc.org

The presence of electron-withdrawing groups on the furan ring, such as the carbaldehyde in this compound, generally decreases the reactivity of the furan as a diene in normal electron-demand Diels-Alder reactions. rsc.org This is because these groups lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan. However, in some cases, electron-withdrawing groups can enhance reactivity in inverse electron-demand Diels-Alder reactions where the furan acts as the dienophile. For instance, 2-nitrofurans have been shown to act as dienophiles. conicet.gov.ar

The Diels-Alder reactions of furans are often reversible, and the stability of the resulting oxabicyclo[2.2.1]heptane adducts is a critical factor. bohrium.com The reaction can be under either kinetic or thermodynamic control, with the endo adduct often being the kinetic product and the exo adduct being the thermodynamically more stable product. acs.orgacs.org

Ring Opening and Rearrangement Mechanisms

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. rsc.orgnih.gov The presence of substituents significantly influences the ease and outcome of these reactions. rsc.org For instance, the acid-catalyzed ring opening of furfuryl alcohol can lead to the formation of levulinic acid. nih.gov In the case of this compound, acidic conditions could potentially lead to protonation of the furan oxygen, followed by nucleophilic attack and ring cleavage. The specific products would depend on the reaction conditions and the nucleophiles present.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Kinetic and Thermodynamic Control of Reaction Outcomes

The concept of kinetic versus thermodynamic control is particularly relevant to the Diels-Alder reactions of furans. nih.govbohrium.com

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy). acs.orgmdpi.com For furan Diels-Alder reactions, the endo adduct is frequently the kinetically favored product. acs.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions, the major product is the most stable one (the thermodynamic product). acs.orgmdpi.com The exo adduct is typically the more thermodynamically stable product in furan Diels-Alder reactions due to reduced steric interactions. acs.org

The interplay between kinetics and thermodynamics is a key consideration in optimizing the yield of a desired Diels-Alder adduct. nih.govbohrium.com Factors such as reactant concentrations, temperature, and pressure can all influence the position of the equilibrium. bohrium.com

ControlFavored ProductReaction Conditions
KineticEndo adductLower temperatures, shorter reaction times
ThermodynamicExo adductHigher temperatures, longer reaction times

Chemoselectivity and Regioselectivity Investigations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its functionalization.

Achieving selective functionalization of this compound requires careful choice of reagents and reaction conditions.

Selective Carbonyl Reduction: The selective reduction of one carbonyl group in the presence of the other is a common challenge in molecules with multiple carbonyl functionalities. Generally, aldehydes are more reactive towards nucleophilic reducing agents like sodium borohydride than ketones. Therefore, it should be possible to selectively reduce the aldehyde group to a primary alcohol while leaving the ketone group intact by using a mild reducing agent and carefully controlling the reaction temperature and stoichiometry.

Selective Wittig Reaction: The Wittig reaction, which converts carbonyls to alkenes, can also be controlled. The higher reactivity of the aldehyde group would allow for its selective conversion to an alkene using a stabilized ylide.

Furan Ring Functionalization: The functionalization of the furan ring can be directed by the existing substituents. The electron-withdrawing nature of the formyl group at C2 and the aryl group at C5 deactivates the furan ring towards electrophilic attack. However, reactions can still be achieved under more forcing conditions. The directing effects of the substituents would need to be carefully considered to predict the regiochemical outcome. d-nb.info

The following table illustrates potential strategies for the selective functionalization of this compound.

Target Functional GroupReagent/ConditionExpected Product
Aldehyde (Formyl) GroupNaBH₄, low temperature5-(2-Acetyl-phenyl)-furan-2-methanol
Ketone (Acetyl) GroupProtection of aldehyde, then stronger reductant5-(2-(1-Hydroxyethyl)-phenyl)-furan-2-carbaldehyde
Furan Ring (C4 position)Electrophilic reagent (e.g., Br₂)5-(2-Acetyl-phenyl)-4-bromo-furan-2-carbaldehyde

Reactions that create a new stereocenter from a prochiral center in this compound can lead to the formation of stereoisomers.

The reduction of the acetyl group, for instance, would generate a new chiral center at the benzylic position, leading to a racemic mixture of enantiomers unless a chiral reducing agent or catalyst is employed. Similarly, nucleophilic addition to the aldehyde group can also create a new stereocenter.

In reactions involving the furan ring that might lead to the formation of diastereomers, such as the Paternò-Büchi reaction, the stereochemical outcome is often governed by the relative stability of the diradical intermediates. researchgate.net The steric bulk of the ortho-acetylphenyl group would likely play a significant role in directing the approach of the reacting species, thereby influencing the diastereomeric ratio of the products.

The table below summarizes potential stereochemical outcomes for key reactions.

ReactionChiral Center FormedExpected Outcome (without chiral control)Potential for Diastereoselectivity
Reduction of Acetyl GroupBenzylic carbonRacemic mixtureHigh, with chiral reagents
Nucleophilic addition to AldehydeCarbonyl carbonRacemic mixtureHigh, with chiral nucleophiles
Cycloaddition to Furan RingMultiple centersMixture of diastereomersDependent on reaction mechanism and steric factors

Advanced Spectroscopic and Structural Elucidation of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde, a comprehensive NMR analysis, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, is crucial for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

Based on the analysis of structurally similar compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. The numbering convention used for the assignments is as follows:

Chemical structure with atom numbering for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1' (CHO)9.70 (s)178.0
37.30 (d)122.0
46.80 (d)113.0
5-155.0
1''-134.0
2''-138.0
3''7.60 (d)129.0
4''7.50 (t)130.0
5''7.65 (t)128.0
6''7.80 (d)132.0
COCH₃-201.0
CH₃2.65 (s)29.0

Note: s = singlet, d = doublet, t = triplet. Coupling constants are expected to be in the typical range for aromatic and furanoid protons.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR and to establish through-bond connectivities, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the furan (B31954) protons H-3 and H-4. On the phenyl ring, correlations would be observed between adjacent protons: H-3'' with H-4'', H-4'' with H-5'', and H-5'' with H-6''. The aldehyde proton (H-1') and the methyl protons of the acetyl group would likely appear as singlets with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique for assigning carbon signals based on their attached protons. columbia.edu For the target molecule, HSQC would show cross-peaks between H-3 and C-3, H-4 and C-4, the aldehydic proton and its carbon, the methyl protons and the methyl carbon, and the aromatic protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. columbia.edusdsu.edu Key HMBC correlations anticipated for this compound would include:

The aldehydic proton (H-1') showing correlations to C-2 and C-3 of the furan ring.

The furan proton H-4 showing a correlation to C-5.

The furan proton H-3 showing correlations to C-2 and C-5.

The methyl protons of the acetyl group correlating with the acetyl carbonyl carbon and C-2'' of the phenyl ring.

The aromatic protons showing correlations to neighboring carbons, helping to confirm the substitution pattern.

These 2D NMR techniques, used in concert, would allow for a complete and unambiguous assignment of all the proton and carbon resonances of this compound. researchgate.net

Solid-State NMR Applications for Structural Characterization

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. For a molecule like this compound, ssNMR could be particularly useful for:

Determining Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular conformation and crystal packing.

Analyzing Conformation: The dihedral angle between the furan and phenyl rings in the solid state can be probed by ssNMR techniques, such as measuring dipolar couplings or chemical shift anisotropy (CSA) tensors.

Investigating Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as C-H···O hydrogen bonds, which may influence the crystal packing.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C ssNMR spectra. The chemical shifts observed in the solid state may differ from those in solution due to the absence of solvent effects and the presence of packing forces.

Dynamic NMR Studies for Conformational Analysis

The single bond connecting the furan and phenyl rings in this compound allows for rotation, leading to different conformations. The steric hindrance caused by the ortho-acetyl group on the phenyl ring is expected to create a significant barrier to this rotation. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation around the C-C single bond is slow on the NMR timescale, distinct signals for the different conformers (atropisomers) might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational stability of the molecule. For bi-aryl systems, these rotational barriers can be influenced by the size of the ortho substituents and electronic effects.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and, when used together, offer a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the acetyl moiety, as well as vibrations associated with the furan and phenyl rings.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic and Furan
~2850, ~2750C-H stretchAldehyde
~1700-1680C=O stretchAcetyl carbonyl
~1680-1660C=O stretchAldehyde carbonyl
~1600-1450C=C stretchAromatic and Furan rings
~1250C-O-C stretchFuran ring
~800-700C-H out-of-plane bendSubstituted Phenyl

The exact positions of the carbonyl stretching frequencies can provide insights into the electronic environment and potential conjugation effects within the molecule. For instance, conjugation of the carbonyl groups with the aromatic systems is expected to lower their stretching frequencies compared to non-conjugated carbonyls. The presence of two distinct carbonyl bands would confirm the presence of both the acetyl and aldehyde groups. mdpi.comdb-thueringen.de

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the C=C bonds in the furan and phenyl rings, as well as the C-C bond stretching between the two rings. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Table 3: Predicted Prominent Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic and Furan C-H stretch
~1610Aromatic ring C=C stretch
~1580Furan ring C=C stretch
~1380C-C stretch between rings
~1000Ring breathing mode

A detailed analysis of both the IR and Raman spectra, often aided by computational calculations such as Density Functional Theory (DFT), can lead to a complete assignment of the fundamental vibrational modes of the molecule. globalresearchonline.net This provides a vibrational fingerprint that is unique to the specific structure and conformation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, the molecular formula is C13H10O3. iaea.org The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for this compound

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000013156.000000
Hydrogen¹H1.0078251010.078250
Oxygen¹⁶O15.994915347.984745
Total 214.062995

An experimental HRMS analysis of 5-(2-acetylphenyl)furan-2-carbaldehyde would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that closely matches this theoretical value. For instance, the exact mass is reported as 214.062994177 Da. iaea.org The high degree of accuracy provided by HRMS allows for the confident assignment of the elemental formula C13H10O3, thereby confirming the molecular identity of the compound.

The fragmentation of furan-2-carbaldehyde typically involves the loss of the formyl radical (•CHO) or carbon monoxide (CO). researchgate.net For 5-(2-acetylphenyl)furan-2-carbaldehyde, several key fragmentation pathways can be anticipated:

Loss of the formyl radical: Cleavage of the C-CHO bond would result in a fragment ion corresponding to the loss of 29 mass units.

Loss of a methyl radical: The acetyl group can undergo cleavage to lose a methyl radical (•CH3), resulting in a loss of 15 mass units.

Formation of an acylium ion: Cleavage of the bond between the acetyl group and the phenyl ring could lead to the formation of an acetyl cation (CH3CO⁺) with a mass-to-charge ratio of 43.

Cleavage of the furan ring: The furan ring itself can undergo fragmentation, leading to a series of smaller ions.

Table 2: Predicted Fragmentation Data for this compound

Fragment IonProposed StructureMass Lossm/z of Fragment
[M - •CHO]⁺[C12H10O2]⁺29185
[M - •CH3]⁺[C12H7O3]⁺15199
[CH3CO]⁺Acetyl cation17143
[M - CO]⁺[C12H10O2]⁺28186

The relative abundance of these and other fragment ions would provide valuable information for confirming the connectivity of the different functional groups within the molecule.

Tandem mass spectrometry, or MS/MS, is a more advanced technique that involves multiple stages of mass analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique is particularly useful for elucidating the structure of complex molecules and for distinguishing between isomers.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, an MS/MS experiment would begin with the selection of the molecular ion ([C13H10O3]⁺) as the precursor. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum would provide unambiguous evidence for the presence of the acetylphenyl and formylfuran moieties. For example, the observation of a product ion at m/z 185 would confirm the loss of the formyl group, while a product ion at m/z 199 would indicate the loss of a methyl group from the acetyl function. The detailed fragmentation pathways elucidated by MS/MS would provide a high level of confidence in the structural assignment. While specific MS/MS studies on this compound are not documented, the technique has been successfully applied to the analysis of related furan derivatives, demonstrating its utility in this area. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to map the electron density and thus determine the precise arrangement of atoms in space.

To perform single crystal X-ray diffraction, a high-quality, single crystal of 5-(2-acetylphenyl)furan-2-carbaldehyde would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent refinement of the structural model provides the precise coordinates of each atom in the asymmetric unit.

While a crystal structure for 5-(2-acetylphenyl)furan-2-carbaldehyde has not been reported, studies on similar furan-containing molecules have provided detailed structural information. matrix-fine-chemicals.comresearchgate.net For the title compound, a single crystal X-ray diffraction study would reveal crucial information such as:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1032
Z4
Calculated Density (g/cm³)1.37

This data, though hypothetical, illustrates the type of information that would be obtained from a successful single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is characteristic of the crystalline phase of the material. It can be used for:

Phase identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of the sample can be identified.

Purity analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Determination of lattice parameters: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, a PXRD analysis would confirm the crystallinity of a synthesized batch and could be used for quality control purposes. While specific PXRD data for this compound is not available, the technique is widely used in the characterization of organic crystalline materials.

Chiroptical Spectroscopy (Applicability based on molecular chirality)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The applicability of these methods is strictly dependent on the molecule possessing chirality—that is, it must be non-superimposable on its mirror image.

For the compound this compound, an initial structural analysis reveals the absence of any stereocenters (chiral carbons). However, the presence of an ortho-substituted phenyl ring attached to the furan ring introduces the possibility of axial chirality due to hindered rotation around the carbon-carbon single bond connecting the two aromatic rings. This phenomenon is known as atropisomerism, where the rotational energy barrier is high enough to allow for the isolation of stable, non-interconverting enantiomers (atropisomers).

The existence of stable atropisomers for this compound would depend on the steric hindrance caused by the ortho-acetyl group, which could restrict free rotation. If the barrier to rotation is low, the molecule will exist as a rapidly interconverting mixture of conformers (a racemate) at ambient temperatures, rendering it effectively achiral on the measurement timescale of chiroptical techniques. As there are no reports in the scientific literature confirming the resolution of enantiomers or computational evidence of a significant rotational barrier for this specific molecule, it is presumed to be achiral under normal conditions. Therefore, the application of chiroptical spectroscopy is considered not applicable. The following sections describe the principles of these techniques with the caveat that they would only apply if the compound were demonstrated to be chiral.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral substance. A non-racemic sample of a chiral compound will absorb one polarization more strongly than the other, resulting in a CD spectrum.

Theoretical Application: Were this compound to exist as stable atropisomers, each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum consists of positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions within the molecule's chromophores.

Chromophores: The key chromophores in this molecule are the furan ring, the phenyl ring, the acetyl group, and the carbaldehyde group. The electronic transitions associated with these groups (e.g., π → π* and n → π* transitions) would be expected to give rise to CD signals.

Structural Information: The sign and magnitude of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms. Therefore, a theoretical CD spectrum, often predicted using time-dependent density functional theory (TD-DFT), could be compared with an experimental spectrum to determine the absolute configuration (i.e., the specific spatial arrangement) of a given enantiomer.

Since the compound is not established as chiral, no experimental CD data is available. A hypothetical data table illustrating the type of information obtained from a CD experiment is shown below for conceptual purposes.

Hypothetical TransitionWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
n → π* (Carbonyl)~320+1.5
π → π* (Aromatic)~280-5.2
π → π* (Aromatic)~250+8.0

This table is purely illustrative and does not represent actual data for the compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared light corresponding to the fundamental vibrational transitions of a chiral molecule. A VCD spectrum provides information about the stereochemistry of a molecule in its ground electronic state.

Theoretical Application: If stable atropisomers of this compound could be isolated, each would produce a unique VCD spectrum. VCD spectra are typically more complex than infrared absorption spectra, containing positive, negative, or null signals for each vibrational mode.

Vibrational Modes: The VCD spectrum would provide stereochemical information on the various vibrational modes of the molecule, such as the C=O stretches of the acetyl and aldehyde groups, C-H bending modes, and the skeletal vibrations of the aromatic rings.

As with CD spectroscopy, the absence of confirmed chirality for this compound means no experimental VCD data exists.

Computational and Theoretical Chemistry Studies of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Properties

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors, or spectroscopic properties of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde are currently available. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicting its behavior in chemical reactions.

Ab Initio Methods for High-Accuracy Calculations

There is no evidence of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied to this compound. These methods would provide benchmark data on the compound's geometry and energetic properties.

Basis Set Selection and Computational Efficiency Considerations

A discussion on the appropriate basis set selection for this molecule and the associated computational costs is contingent on actual research being performed. Without any computational studies to reference, this analysis cannot be conducted.

Molecular Mechanics and Dynamics Simulations

Conformational Analysis and Energy Landscapes

No conformational analyses or explorations of the potential energy surface for this compound have been reported. This type of study would be crucial for identifying the most stable conformers and understanding the molecule's flexibility, which is dictated by the rotational barriers around the single bonds connecting the furan (B31954) and phenyl rings.

Intermolecular Interactions and Packing Arrangements in Condensed Phases

Similarly, there are no available molecular dynamics or mechanics simulations that describe the intermolecular forces, such as van der Waals interactions or potential hydrogen bonding, that would govern the packing of this compound in a solid state or its behavior in solution.

Force Field Development and Validation for Compound Systems

Molecular mechanics (MM) force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems by simplifying the electronic structure into a set of classical energy functions. While general-purpose force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide parameters for many common molecular fragments, specialized parameters are often required for novel or complex molecules like this compound to ensure accuracy. nih.gov

The development of a bespoke force field for this compound involves a systematic parameterization process, focusing primarily on terms not well-represented in existing libraries. nih.gov The core of this process is to ensure the MM potential energy surface accurately reflects the quantum mechanical (QM) reality.

Parameterization Strategy:

Atom Typing: The first step is to assign atom types to every atom in the molecule based on its element, hybridization, and local environment. Most atoms in the furan, phenyl, acetyl, and aldehyde groups would likely find equivalents in standard force fields. acs.org

Bonded Parameters: Bond stretching (bond) and angle bending (angle) parameters are typically well-described by general force fields and can often be adopted directly.

The C-C bond connecting the phenyl and furan rings (biaryl torsion). nih.gov

The C-C bond between the furan ring and the aldehyde group. researchgate.net

The C-C bond between the phenyl ring and the acetyl group.

The parameterization is achieved by performing a series of QM calculations, typically using Density Functional Theory (DFT), to map the potential energy surface as each of these dihedral angles is rotated. acs.org The energy profile obtained from these QM scans serves as the target data. The force field's dihedral parameters, usually expressed as a Fourier series, are then optimized to reproduce these QM energy profiles as closely as possible. nih.gov

Interactive Data Table: Key Dihedral Angles for Parameterization

Dihedral AngleAtoms Involved (Hypothetical Numbering)DescriptionParameterization Goal
φ1C1-C2-C6-C7Phenyl-Furan TorsionAccurately model the rotational barrier and minimum energy conformation between the two aromatic rings.
φ2O1-C5-C4-C3Furan-Carbaldehyde TorsionReproduce the relative energies of the cis and trans conformers of the aldehyde group relative to the furan oxygen.
φ3C11-C10-C1-C2Phenyl-Acetyl TorsionModel the rotational barrier of the acetyl group relative to the plane of the benzene (B151609) ring.

Validation of the new force field would involve running molecular dynamics (MD) simulations and comparing the resulting conformational distributions and thermodynamic properties against the initial QM data or, if available, experimental results.

Reaction Pathway Modeling

Computational chemistry offers profound insights into reaction mechanisms by modeling the entire reaction pathway. A plausible and highly common method for synthesizing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comharvard.edu A hypothetical reaction could involve the coupling of 5-bromo-furan-2-carbaldehyde with (2-acetylphenyl)boronic acid , catalyzed by a palladium complex. rsc.org

The catalytic cycle for the Suzuki reaction generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com DFT calculations can be employed to model the geometry and energy of the reactants, intermediates, transition states, and products for each of these elementary steps. nih.gov

Transition State Localization and Energy Barrier Determination

The rate of a chemical reaction is fundamentally governed by the energy of its highest transition state (TS), also known as the activation energy. Identifying the geometry and energy of the rate-determining TS is a primary goal of reaction pathway modeling. nih.gov For many Suzuki couplings, the transmetalation step is rate-limiting. nih.gov

Computational chemists use specialized algorithms to locate the precise geometry of a transition state, which is a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed. A true TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. nih.gov

The activation energy barrier (e.g., ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the preceding ground state (reactants or intermediate complex). nih.gov

Interactive Data Table: Hypothetical Energy Profile for the Transmetalation Step

SpeciesDescriptionRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactant ComplexPd-complex and boronic acid associate before reaction.0.00.0
Transition State (TS) Aryl group transfer from boron to palladium.+16.5+17.5
Product ComplexPd-complex with newly attached aryl group.-5.0-4.2

Note: These values are illustrative and based on typical ranges for Suzuki-Miyaura reactions found in the literature. nih.gov

Reaction Coordinate Analysis and Mechanistic Insights

Confirming that a located transition state connects the correct reactants and products is crucial. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, mapping out the entire transformation and ensuring it leads to the expected intermediates.

Analysis of the geometries along the IRC provides detailed mechanistic insights. For the Suzuki transmetalation step, this would visualize the progressive breaking of the Carbon-Boron bond and the simultaneous formation of the Carbon-Palladium bond, clarifying the precise sequence of events during the aryl group transfer.

Computational Prediction of Reaction Selectivity and Yields

While predicting absolute reaction yields computationally is extremely challenging due to complex experimental factors, relative yields and selectivity can often be predicted with good accuracy. According to Transition State Theory, the rate of a reaction is exponentially related to its activation energy barrier.

If a reaction can proceed through multiple competing pathways (e.g., formation of an undesired regioisomer or a side-product), a computational chemist can model each pathway and calculate its corresponding highest activation barrier. The pathway with the lowest energy barrier will be kinetically favored and is predicted to yield the major product. The ratio of products can be estimated from the difference in the free energy barriers (ΔΔG‡) between the competing pathways.

Spectroscopic Property Prediction

Computational methods are a powerful complement to experimental spectroscopy for structure elucidation. By predicting spectra for candidate structures, one can compare them to experimental data to confirm a proposed structure. rsc.org

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for determining molecular structure. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.org

The standard methodology involves several steps:

Conformational Analysis: The first step is to perform a thorough conformational search to identify all low-energy conformers of the molecule. acs.org The predicted NMR spectrum will be a Boltzmann-weighted average of the spectra of these individual conformers.

Geometry Optimization: The geometry of each significant conformer is optimized at a reliable level of theory, for instance, using the B3LYP functional with a 6-31+G(d) basis set. mdpi.com

NMR Calculation: A Gauge-Including Atomic Orbital (GIAO) calculation is performed on each optimized geometry. rsc.org This method computes the absolute magnetic shielding tensor for each nucleus.

Chemical Shift Referencing: The absolute shielding values (σ) are converted to the familiar chemical shifts (δ) by subtracting them from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the exact same level of theory (δ = σref - σcalc).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Numbered structure of this compound
Atom NumberPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
1-~138.2
2-~132.5
3~7.65~128.9
4~7.58~131.0
5~7.52~127.1
6~7.90~130.4
7-~158.1
8-~125.1
9~7.45~124.8
10~7.05~113.0
11-~152.9
12~9.70~178.5 (Aldehyde)
13-~200.1 (Ketone)
14~2.60~29.8 (Methyl)

Note: These chemical shifts are hypothetical predictions based on additive rules and data from similar compounds like furan-2-carbaldehyde and acetophenone. Actual values would be derived from a full GIAO-DFT calculation.

Vibrational Frequency Calculation (IR, Raman)

No specific studies detailing the theoretical vibrational frequencies (IR and Raman) for This compound were found in the public domain. Computational chemistry, often employing Density Functional Theory (DFT), is a standard method for predicting the vibrational modes of a molecule. These calculations, when correlated with experimental data, provide valuable insights into the molecular structure and bonding. However, such an analysis for the title compound has not been published.

UV-Vis Absorption Spectra Prediction

Similarly, there is a lack of published research on the theoretical UV-Vis absorption spectrum of This compound . Time-Dependent Density Functional Theory (TD-DFT) is a common approach to predict electronic transitions and the corresponding absorption wavelengths. This analysis helps in understanding the electronic structure and photophysical properties of a molecule. Without dedicated computational studies, a data table of predicted absorption maxima, excitation energies, and oscillator strengths for this specific compound cannot be provided.

Derivatization and Analogue Synthesis of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Modification of the Aldehyde Functionality

The furan-2-carbaldehyde moiety is the more reactive of the two carbonyl groups in 5-(2-acetyl-phenyl)-furan-2-carbaldehyde. This allows for selective reactions that leave the ketone group intact.

Formation of Imines, Oximes, and Hydrazones

The aldehyde group readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out under mild acidic or basic conditions and demonstrate high chemoselectivity for the aldehyde over the ketone.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) proceeds via nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield the corresponding N-substituted imine. These derivatives are important intermediates in organic synthesis.

Oximes: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like piperidine or an amino acid catalyst yields the corresponding oxime. Oximes of 5-arylfuran-2-carbaldehydes have been synthesized in excellent yields.

Hydrazones: Reaction with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. These compounds are often crystalline solids and serve as useful derivatives for characterization.

Table 1: Examples of Aldehyde Condensation Reactions on Furan (B31954) Derivatives

Reactant Reagent Product Type Typical Conditions Yield (%)
5-Arylfuran-2-carbaldehyde Primary Amine Imine Methanol, room temp Good to Excellent
5-Arylfuran-2-carbaldehyde Hydroxylamine HCl, Piperidine Oxime Ethanol (B145695), reflux 75-88
5-Nitrofuran-2-carbaldehyde Hydrazide Hydrazone Ethanol, reflux High

Synthesis of Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone functionality. This transformation is a valuable step in the synthesis of more complex analogues. Various mild oxidizing agents can be employed to achieve this chemoselectivity. Biocatalytic methods, for instance, have shown high selectivity for the oxidation of the aldehyde group in furan derivatives like 5-hydroxymethylfurfural (B1680220) to the corresponding carboxylic acid. mdpi.com Similar selectivity can be anticipated for this compound.

Common methods for this selective oxidation include:

Tollens' Reagent (Silver (I) oxide): A classic method for oxidizing aldehydes.

Potassium Permanganate (B83412) (KMnO₄): Under controlled, mild conditions (e.g., buffered, cold), it can selectively oxidize aldehydes.

Catalytic Oxidation: Noble metal catalysts in the presence of an oxidant can provide high yields and selectivity.

The resulting 5-(2-acetyl-phenyl)-furan-2-carboxylic acid can be further derivatized, for example, by converting it into esters or amides through standard procedures.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting carbonyls into alkenes. tutorchase.comwikipedia.orglibretexts.org Due to the higher reactivity of aldehydes compared to ketones, the Wittig reaction can be performed chemoselectively on the furan-2-carbaldehyde group of this compound. tutorchase.comcommonorganicchemistry.com The reaction involves a phosphorus ylide (Wittig reagent) which attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate, that then collapses to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group) are less reactive and exhibit greater selectivity for aldehydes over ketones. commonorganicchemistry.comorganic-chemistry.org This allows for the clean conversion of the aldehyde to an alkene while preserving the ketone.

Reaction Scheme: this compound + Ph₃P=CHR → 5-(2-Acetyl-phenyl)-2-(alkenyl)furan + Ph₃P=O

Table 2: Chemoselectivity in Wittig Reactions

Carbonyl Substrate Ylide Type Relative Reactivity Product
Aldehyde Stabilized or Unstabilized High Alkene
Ketone Stabilized Very Low / No Reaction No Reaction
Ketone Unstabilized Moderate Alkene

Modification of the Ketone Functionality

To selectively modify the less reactive ketone group, the more reactive aldehyde functionality must first be protected.

Grignard and Organolithium Additions

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. chemguide.co.ukleah4sci.comorganic-chemistry.orgmasterorganicchemistry.com However, they also react rapidly with aldehydes. Therefore, to achieve selective addition to the ketone of this compound, the aldehyde group must be protected.

A common strategy involves the selective formation of an acetal at the aldehyde position, as aldehydes are more prone to acetalization than ketones. stackexchange.com This can be achieved by reacting the parent compound with a diol (e.g., ethylene glycol) under acidic conditions. tandfonline.comchemistrysteps.comwikipedia.org Once the aldehyde is protected, the Grignard or organolithium reagent can be added to the reaction mixture, which will selectively attack the ketone carbonyl. A final deprotection step, typically involving aqueous acid, will regenerate the aldehyde, yielding the desired tertiary alcohol derivative.

Synthetic Sequence:

Protection: this compound + Ethylene Glycol/H⁺ → Protected Aldehyde

Addition: Protected Aldehyde + R-MgX or R-Li → Tertiary Alkoxide Intermediate

Deprotection/Workup: Tertiary Alkoxide Intermediate + H₃O⁺ → 1-(2-(5-(hydroxymethyl)furan-2-yl)phenyl)ethan-1-ol derivative

Synthesis of Enol Ethers and Esters

The ketone functionality can also be converted into enol derivatives, such as enol ethers and enol esters. These reactions proceed via the formation of an enolate intermediate at the α-carbon of the acetyl group.

Enol Ethers: The ketone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be trapped with an electrophile. For instance, reaction with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) yields a silyl enol ether. wikipedia.org These are versatile intermediates in organic synthesis. acs.orgacs.orgorganic-chemistry.orgnsf.gov

Enol Esters: Enol esters can be synthesized by treating the ketone with a strong base and an acid anhydride (e.g., acetic anhydride). mdma.ch The enolate formed attacks the anhydride to yield the enol ester. This reaction can often be catalyzed by pyridine.

As with organometallic additions, the aldehyde group would likely need to be protected prior to enolate formation to prevent competing reactions.

Table 3: Synthesis of Enol Derivatives from Ketones

Derivative Reagents Key Intermediate
Silyl Enol Ether 1. LDA, -78°C; 2. TMSCl Lithium Enolate
Enol Ester Acetic Anhydride, Pyridine Enolate

Baeyer-Villiger Oxidation Products

The Baeyer-Villiger oxidation is a well-established organic reaction that converts ketones into esters and cyclic ketones into lactones using peroxyacids or peroxides as the oxidant. wikipedia.org In the case of this compound, the acetyl group is a ketone functionality and is therefore susceptible to this transformation. The aldehyde group, however, is generally less reactive under standard Baeyer-Villiger conditions but can be oxidized to a carboxylic acid or, in some specific cases, a formate ester. organic-chemistry.org

The reaction proceeds via the Criegee intermediate, and the rate-determining step involves the migration of a substituent from the ketone to an adjacent oxygen atom. wikipedia.org The migratory aptitude of different groups is a critical factor in determining the product regioselectivity. The generally accepted order of migratory preference is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org

For the acetyl group on the phenyl ring of this compound, the two potential migrating groups are the phenyl ring and the methyl group. Given that the phenyl group has a significantly higher migratory aptitude than the methyl group, the Baeyer-Villiger oxidation is expected to selectively yield the corresponding acetate ester.

The reaction would transform the acetyl group into an acetoxy group, resulting in the formation of 2-(5-formyl-furan-2-yl)phenyl acetate. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

Table 1: Predicted Outcome of Baeyer-Villiger Oxidation

Starting Material Oxidant Predicted Major Product

Furan Ring Modifications

The furan ring is an electron-rich aromatic heterocycle, making it reactive towards electrophiles. However, it is also susceptible to ring-opening under strongly acidic conditions. pharmaguideline.comnih.gov The substituents at the 2- and 5-positions of this compound, both of which are electron-withdrawing, decrease the electron density of the ring, thus reducing its reactivity towards electrophiles compared to unsubstituted furan.

Introduction of Substituents via Electrophilic or Nucleophilic Pathways

Electrophilic Substitution: Electrophilic aromatic substitution on furan typically occurs at the C2 and C5 positions due to the stability of the resulting carbocation intermediate. quora.com Since both these positions are occupied in the target molecule, substitution would be directed to the C3 or C4 positions. The formyl and acetylphenyl groups are deactivating, making electrophilic substitution more challenging and requiring harsher conditions than for furan itself. Reactions such as nitration (using mild agents like acetyl nitrate) or halogenation (e.g., with N-bromosuccinimide) would likely lead to a mixture of 3- and 4-substituted isomers. pharmaguideline.com

Nucleophilic Substitution: The furan ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups or the presence of a good leaving group (like a halogen). pharmaguideline.com Therefore, to introduce substituents via nucleophilic pathways, a precursor such as 5-(2-Acetyl-phenyl)-3-bromofuran-2-carbaldehyde would be required. In such a molecule, the bromo substituent could be displaced by various nucleophiles (e.g., alkoxides, amines, thiolates) in a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing formyl and acetylphenyl groups would facilitate this reaction.

Ring Expansion and Contraction Reactions

Ring Expansion: Furan derivatives can undergo ring expansion to form six-membered rings like pyrans or pyridines under specific conditions. Photochemical reactions or reactions with carbenes/carbenoids can induce such transformations. nih.govresearchgate.net For instance, reaction with dihalocarbenes can lead to the formation of a cyclopropane intermediate which then rearranges to a halopyridine. However, these reactions are often complex and may result in low yields or mixtures of products.

Ring Contraction: Ring contraction of a furan ring is less common but can be achieved through specific oxidative or photochemical pathways. pharmaguideline.comacs.org For example, oxidation of pyrylium salts can lead to 2-acylfurans via ring contraction. pharmaguideline.com Photochemical rearrangement of substituted furans can also lead to the formation of cyclopropenyl ketones.

Phenyl Ring Derivatization

The phenyl ring offers another site for modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring in this compound is disubstituted. To predict the position of a subsequent electrophilic aromatic substitution, the directing effects of the existing substituents must be considered. wikipedia.org

Acetyl group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. uomustansiriyah.edu.iq

The positions on the phenyl ring are numbered relative to the furan substituent (C1). The acetyl group is at C2.

Positions ortho to the furan are C6 and C2 (occupied).

Position para to the furan is C4.

Positions meta to the acetyl group are C4 and C6.

Both substituents direct incoming electrophiles to the C4 and C6 positions. Steric hindrance from the adjacent furan ring might disfavor substitution at the C6 position. Therefore, electrophilic substitution is most likely to occur at the C4 position. Common electrophilic aromatic substitution reactions include nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃ or RCl/AlCl₃). masterorganicchemistry.comyoutube.com Given the presence of two deactivating groups, harsh reaction conditions would be necessary.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄ 5-(2-Acetyl-4-nitro-phenyl)-furan-2-carbaldehyde
Bromination Br₂, FeBr₃ 5-(2-Acetyl-4-bromo-phenyl)-furan-2-carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize this chemistry, a halogenated derivative of this compound is typically required as a starting material. For instance, the 5-(2-Acetyl-4-bromo-phenyl)-furan-2-carbaldehyde synthesized via electrophilic bromination could serve as a substrate.

This bromo-derivative could undergo various coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would introduce a new aryl or vinyl group at the C4 position of the phenyl ring. libretexts.org

Stille Coupling: Reaction with an organostannane reagent (R-SnBu₃) and a palladium catalyst can form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would result in a vinylated product.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with an amine to form a new C-N bond, yielding an amino-substituted derivative.

These reactions offer a versatile strategy for introducing a wide diversity of substituents onto the phenyl ring with high chemo- and regioselectivity.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on a Brominated Derivative

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base 4-Aryl/vinyl substituted derivative
Heck Alkene Pd(OAc)₂, PPh₃, Base 4-Vinyl substituted derivative
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base 4-Alkynyl substituted derivative

Synthesis of Spiro and Polycyclic Analogues

The generation of spirocyclic and polycyclic systems from this compound involves the strategic formation of multiple rings, leveraging the inherent reactivity of its functional groups. These transformations are of significant interest in medicinal chemistry and materials science due to the unique three-dimensional structures and properties of the resulting molecules.

Intramolecular cyclization reactions of this compound and its derivatives offer a powerful approach to construct fused polycyclic systems. These reactions are designed to form new rings by connecting different parts of the same molecule.

One plausible strategy involves an intramolecular aldol-type condensation. Under basic or acidic conditions, the enolate of the acetyl group can be generated, which can then attack the formyl group. Subsequent dehydration of the resulting aldol adduct would lead to the formation of a new six-membered ring fused to the furan and phenyl rings, yielding a dibenzofuran derivative. The specific reaction conditions would determine the final product and its yield.

Another potential intramolecular pathway is a Friedel-Crafts-type acylation. In the presence of a strong acid catalyst, the acetyl group could acylate the furan ring, or a derivative where the aldehyde is protected, leading to a tricyclic system. The regioselectivity of such a reaction would be influenced by the electronic properties of the furan ring and the steric environment around the reactive sites. While direct literature on this specific transformation for this compound is scarce, analogous intramolecular cyclizations of aryl ketones and acids are well-established methods for the synthesis of fused ring systems. nih.govnih.govresearchgate.net

Table 1: Hypothetical Intramolecular Cyclization Products of this compound Derivatives

EntryStarting Material DerivativeReaction TypeProductProposed ConditionsExpected Yield (%)
1This compoundIntramolecular Aldol CondensationFused DibenzofuranNaOH, EtOH, reflux65-75
2Protected this compoundIntramolecular Friedel-Crafts AcylationTricyclic KetonePolyphosphoric acid, 100 °C50-60

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular complexity. nih.gov The bifunctional nature of this compound makes it an ideal substrate for designing novel MCRs to access complex spiro and polycyclic analogues.

A hypothetical multi-component reaction could involve the reaction of this compound with a primary amine and a dienophile. The initial reaction between the furan-2-carbaldehyde and the amine would form an in-situ generated imine. This imine could then act as a diene in a [4+2] cycloaddition (Povarov-type reaction) with an electron-rich alkene, leading to the formation of a tetrahydroquinoline ring system fused to the furan moiety. The acetyl group on the phenyl ring could remain as a functional handle for further derivatization or could potentially participate in subsequent cyclization steps.

Another MCR approach could be a tandem reaction involving both the aldehyde and the acetyl group. For instance, a reaction with a binucleophilic reagent, such as a 1,3-dicarbonyl compound and a nitrogen source like ammonia or an amine, could lead to the formation of a fused heterocyclic system. The aldehyde would first react to form a Knoevenagel-type intermediate, which could then undergo a Michael addition with the enolate of the acetyl group, followed by cyclization and dehydration to yield a complex polycyclic architecture.

Table 2: Plausible Multi-component Reactions Involving this compound

Theoretical and Conceptual Applications of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde Scaffolds

Precursors in Supramolecular Chemistry

The bifunctional nature of 5-(2-acetyl-phenyl)-furan-2-carbaldehyde, with its defined steric and electronic properties, positions it as a compelling precursor for the construction of complex supramolecular assemblies. The strategic placement of carbonyl groups and aromatic systems can be exploited to direct the formation of ordered structures through non-covalent interactions.

The self-assembly of molecules into well-defined nanostructures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is theoretically well-suited to participate in such interactions.

Hydrogen Bonding: The acetyl and carbaldehyde groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these sites could direct the formation of one-dimensional tapes or two-dimensional sheets.

π-π Stacking: The electron-rich furan (B31954) ring and the phenyl group provide surfaces for aromatic stacking interactions, which are crucial for the organization of aromatic molecules. mdpi.com The assembly can be influenced by the relative orientation of these rings, potentially leading to ordered columnar or lamellar structures.

The interplay of these forces could conceptually lead to the formation of complex structures like helical filaments or porous networks. The design principles for such assemblies often rely on the controlled interplay of attractive and repulsive forces to achieve a thermodynamically stable, ordered state. rsc.org

The synthesis of macrocycles from precursors containing multiple reactive sites is a cornerstone of host-guest chemistry. nih.gov The dicarbonyl nature of this compound makes it a hypothetical building block for the synthesis of novel macrocyclic hosts.

Conceptually, condensation reactions involving the aldehyde and ketone functionalities with di- or triamines could lead to the formation of macrocycles with varying cavity sizes and shapes. These cavities could be designed to selectively bind guest molecules based on size, shape, and chemical complementarity. The furan and phenyl moieties would form the rigid structural components of the macrocycle, while the imine linkages resulting from the condensation would introduce some conformational flexibility. Furan-containing macrocycles have been shown to exhibit unique electronic and structural properties, making them interesting targets for synthesis. researchgate.net

The design of such a host molecule would involve considering the stereochemistry of the precursor and the reaction conditions to control the cyclization process and favor the formation of a specific macrocyclic structure over oligomerization or polymerization. The resulting macrocycle could theoretically be explored for applications in sensing, catalysis, or as a molecular container.

The table below illustrates conceptually how the functional groups of this compound could participate in forming supramolecular and host-guest structures.

Functional GroupPotential Interaction/ReactionResulting Supramolecular Feature
Furan-2-carbaldehydeAldol Condensation, Imine FormationCovalent bonds in macrocycles or polymers
Acetyl GroupEnolate Formation, Imine FormationReactive site for further functionalization
Phenyl Ringπ-π StackingStabilization of self-assembled structures
Furan Ringπ-π Stacking, Hydrogen Bond AcceptorDirection of molecular packing

Building Blocks for Polymer Chemistry

The reactivity of the aldehyde and ketone groups, along with the aromatic backbone, suggests that this compound could serve as a specialized monomer or cross-linking agent in polymer synthesis.

The development of functional polymers from novel monomers is a continuous pursuit in materials science. chemistryviews.org this compound could theoretically be used as a monomer in several polymerization strategies:

Condensation Polymerization: The dicarbonyl nature of the molecule allows for its potential use in condensation polymerization with difunctional nucleophiles like diamines or dihydrazides. This would lead to the formation of polymers containing the furan-phenyl scaffold in the main chain, potentially imbuing the material with specific thermal or photophysical properties.

Polymers with Pendant Functional Groups: The aldehyde or ketone group could be selectively reacted to introduce a polymerizable moiety, such as a vinyl or acryloyl group. Subsequent polymerization would yield a polymer with the this compound unit as a pendant group. Such polymers could be designed for applications where the remaining carbonyl group can be used for post-polymerization modification.

The selection of appropriate functional monomers is a critical step in designing polymers with desired properties. nih.gov The rigid and conjugated structure of this particular scaffold could lead to polymers with high thermal stability and interesting electronic characteristics.

Cross-linking is a crucial process for modifying the properties of polymers, transforming them from soluble and fusible materials into insoluble and infusible networks. Dicarbonyl compounds are known to be effective cross-linking agents, particularly for polymers containing amine or other nucleophilic groups. nih.gov

The two carbonyl groups of this compound could react with polymer chains containing, for example, primary amine functionalities, to form a three-dimensional network. The rigid furan-phenyl spacer between the two carbonyls would dictate the length and flexibility of the cross-links, influencing the mechanical and thermal properties of the final material. Compared to more flexible cross-linkers like glutaraldehyde, the rigid nature of this scaffold could impart greater thermal stability and mechanical strength to the cross-linked polymer.

The table below outlines the theoretical roles of this compound in polymer chemistry.

Polymer ApplicationReactive GroupsConceptual Polymer StructurePotential Properties
MonomerAldehyde and AcetylMain-chain aromatic polymerHigh thermal stability, specific electronic properties
Cross-linking AgentAldehyde and AcetylNetwork polymer with rigid cross-linksIncreased mechanical strength and thermal resistance

Component in Theoretical Material Science

In theoretical and computational material science, the electronic and structural properties of novel molecules are often modeled to predict their potential for various applications. The conjugated system of this compound, composed of interconnected furan and phenyl rings, is of theoretical interest for its potential electronic and optoelectronic properties.

Computational studies on similar furan-phenyl copolymers have been conducted to understand their conformations and electronic structures. acs.org The introduction of acetyl and carbaldehyde groups would be expected to significantly modify the electronic landscape of the furan-phenyl core. These electron-withdrawing groups would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), potentially tuning the band gap of materials derived from this scaffold.

Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict properties like:

Molecular Geometry: The preferred conformation of the molecule, including the dihedral angle between the furan and phenyl rings, which would influence molecular packing in the solid state.

Electronic Properties: The HOMO-LUMO gap, ionization potential, and electron affinity, which are crucial for applications in organic electronics such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The incorporation of furan into thiophene (B33073)/phenylene co-oligomers has been shown to result in ambipolar charge transport and potential for organic lasing applications. nih.gov

Reactivity Indices: Computational methods can identify the most reactive sites for electrophilic or nucleophilic attack, guiding the synthetic utilization of the molecule. mdpi.com

The combination of a donor-like furan ring with an acceptor-like acetyl-phenyl moiety suggests the potential for intramolecular charge transfer (ICT) character, which is often associated with interesting photophysical properties like solvatochromism. Theoretical modeling would be the first step in exploring and quantifying these properties, paving the way for the rational design of new functional materials based on this scaffold.

Framework for Organic Electronic Materials (conceptual design)

The conjugated system of this compound provides a foundational framework for designing novel organic electronic materials. Furan itself is a key component in the development of materials for electronic applications, prized for being derivable from sustainable sources. ntu.edu.sg The structure of furan-based molecules can be tailored to create materials with specific electronic properties for use in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ntu.edu.sg

The core of this compound consists of a furan ring linked to a phenyl group, forming a π-conjugated system. The acetyl and carbaldehyde groups attached to this system act as electron-withdrawing moieties. In the conceptual design of larger organic electronic materials, such as donor-acceptor (D-A) polymers, this scaffold could function as an acceptor unit. By polymerizing or coupling this molecule with electron-donating monomers, it is theoretically possible to create materials with a low bandgap, a crucial property for absorbing a broader range of the solar spectrum in photovoltaic applications. bit.edu.cn Furan derivatives are noted to possess lower aromaticity compared to their thiophene analogs, which can lead to enhanced π-electron delocalization and potentially better charge transport characteristics. bit.edu.cn

Table 1: Conceptual Design Parameters for Organic Electronic Materials

Feature of Scaffold Role in Conceptual Material Design Potential Application
Furan Ring Provides an electron-rich, planar, and sustainable core for conjugation. ntu.edu.sgnumberanalytics.com Core of small molecules or polymers for organic electronics.
Phenyl Ring Extends the π-conjugation system, influencing electronic properties. Tuning of HOMO/LUMO energy levels.
Acetyl & Carbaldehyde Groups Act as electron-withdrawing groups to create an "acceptor" character. Building block for Donor-Acceptor (D-A) type materials. bit.edu.cn

Basis for Photochromic Systems (theoretical considerations)

Photochromic materials, which undergo reversible changes in color upon exposure to light, represent another area where the this compound scaffold is of theoretical interest. Furan-containing molecules have been shown to exhibit significant reversible photochromism. nih.gov These changes are often driven by photocontrolled cyclization and cycloreversion reactions, which alter the electronic structure of the molecule and, consequently, its absorption of light. nih.gov

Theoretically, the conjugated backbone of this compound can absorb electromagnetic radiation, promoting the molecule to an excited state. This excited state could potentially undergo several transformations:

E/Z Isomerization: Rotation around the single bond connecting the furan and phenyl rings could lead to different stable conformations with distinct absorption spectra.

Electrocyclization: A photoinduced cyclization reaction between the furan ring and the acetyl-substituted phenyl ring could form a new, more extended chromophore, leading to a significant color change. This is analogous to the behavior seen in other photochromic furan derivatives. nih.gov

Acyl Rearrangement: While less common for simple furans, related heterocyclic systems with acetyl groups can undergo photoinitiated acyl group migration, providing another pathway for a photochromic response. researchgate.net

The reversibility of such a system, reverting to its original state through thermal means or irradiation with a different wavelength of light, would make it a functional molecular switch. nih.gov

Scaffolds for Ligand Design in Coordination Chemistry (theoretical binding)

The molecular structure of this compound possesses multiple potential donor atoms, making it an intriguing scaffold for the design of ligands in coordination chemistry. The oxygen atoms of the furan ring, the acetyl group, and the carbaldehyde group are all Lewis basic sites capable of coordinating to metal ions.

The spatial arrangement of these donor atoms allows for several theoretical binding modes:

Bidentate Chelation: The ortho positioning of the acetyl group on the phenyl ring relative to the furan linkage is particularly significant. The furan oxygen and the acetyl oxygen are ideally situated to form a stable five- or six-membered chelate ring with a metal center. This chelation effect would enhance the stability of the resulting metal complex compared to monodentate coordination.

Tridentate Coordination: It is conceivable that the aldehyde oxygen could also participate in binding, particularly with larger metal ions or in the formation of polynuclear complexes, leading to a tridentate coordination mode.

The rigidity of the furan-phenyl backbone combined with the rotational freedom of the acetyl group could allow for a high degree of pre-organization and selectivity for specific metal ions based on their size, charge, and preferred coordination geometry. The electronic properties of the ligand, and consequently the resulting metal complex, could be further tuned by chemical modification of the aldehyde or phenyl ring, making this scaffold a versatile platform for designing catalysts, sensors, or novel materials with specific magnetic or optical properties.

Table 2: Theoretical Binding Properties and Applications

Feature Theoretical Aspect Potential Application in Coordination Chemistry
Coordination Sites Furan oxygen, acetyl oxygen, carbaldehyde oxygen. Forms stable complexes with a variety of metal ions.
Potential Ligand Type Bidentate (O,O-chelation via furan and acetyl oxygens) or Tridentate. Design of selective extractants for metal separation.
Structural Rigidity The furan-phenyl backbone provides a defined geometry. Development of catalysts with well-defined active sites.

| Tunability | Functional groups can be modified to alter electronic and steric properties. | Creation of metal-organic frameworks (MOFs) or sensors for specific analytes. |

Methodological Advancements in Organic Synthesis

The this compound structure is not only a target for synthesis but also a starting point for developing new synthetic methods and catalytic processes.

Development of Novel Synthetic Transformations

The synthesis of the this compound scaffold itself relies on established but advancing synthetic transformations. Methods used for the synthesis of the analogous 5-phenyl-2-furaldehyde (B76939), such as the Suzuki-Miyaura coupling between a furan derivative and a phenylboronic acid, are directly applicable. researchgate.net A potential route involves the coupling of 5-bromo- or 5-chlorofuran-2-carbaldehyde with 2-acetylphenylboronic acid. researchgate.net Alternatively, a Vilsmeier-Haack reaction on 2-(2-acetylphenyl)furan could install the aldehyde group at the 5-position of the furan ring. researchgate.netmdpi.com

Once synthesized, the bifunctional nature of this molecule—possessing both an aldehyde and a ketone—opens avenues for developing novel, selective transformations. The differing reactivity of the aromatic ketone versus the furan-activated aldehyde allows for chemoselective reactions. For example, a mild reduction could selectively target the aldehyde over the ketone, or a Wittig-type reaction could be directed to the aldehyde. Furthermore, this scaffold is an ideal substrate for multicomponent reactions (MCRs), which build molecular complexity in a single step. For instance, it could be used in a Biginelli or Hantzsch-type reaction, utilizing the aldehyde functionality to construct complex heterocyclic systems. researchgate.net

Table 3: Potential Novel Synthetic Transformations

Reaction Type Functionality Targeted Potential Product Class Significance
Chemoselective Reduction Aldehyde 5-(2-Acetylphenyl)-2-(hydroxymethyl)furan Access to functionalized furan alcohols.
Chemoselective Olefination Aldehyde Substituted 2-alkenyl-5-(2-acetylphenyl)furans Extends the conjugated system for materials science.
Multicomponent Reactions (e.g., Biginelli) Aldehyde Dihydropyrimidinone-fused heterocycles Rapid construction of complex, potentially bioactive molecules. researchgate.net

| Condensation Reactions | Aldehyde and/or Ketone | Schiff bases, hydrazones, chalcones | Synthesis of diverse derivatives for further functionalization or screening. chempap.org |

Exploration of New Catalytic Systems

The synthesis and transformation of this compound are fertile ground for the exploration of new catalytic systems. The primary synthetic routes, which are cross-coupling reactions, heavily rely on palladium catalysis. researchgate.net There is ongoing research to develop new catalytic systems that are more efficient, robust, and sustainable. This includes creating catalysts with higher turnover numbers, those that operate under milder conditions (e.g., room temperature), and those that are tolerant to the present functional groups (aldehyde and ketone). A key goal is the replacement of expensive palladium with catalysts based on more abundant and cost-effective metals like nickel, copper, or iron.

Furthermore, new catalytic systems can be explored for the selective transformation of the scaffold. For example, developing a catalytic system for the asymmetric reduction of the ketone would yield chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis. Similarly, new catalysts for the direct C-H functionalization of the phenyl or furan ring would provide efficient pathways to more complex derivatives without the need for pre-functionalized starting materials. The development of catalysts for the hydrogenation of the furan ring, as has been studied for furfural (B47365) conversion, could also lead to valuable non-aromatic products. mdpi.com

Table 4: Catalytic Systems for the Synthesis of Aryl-Furan Scaffolds

Catalyst System Reaction Type Key Features Reference
Pd(OAc)₂ / PPh₃ Suzuki Coupling Standard, versatile system for C-C bond formation. researchgate.net
Pd(dppf)Cl₂ Negishi/Suzuki Coupling Highly efficient for cross-coupling with organozinc or boronic acids. researchgate.net
Pd(PPh₃)Cl₂ Stille Coupling Effective for coupling with organotin reagents. researchgate.net

| Membrane-Installed Microchannel Device with Pd Catalyst | Suzuki-Miyaura Reaction | Offers high yield (99%) and continuous flow potential. | researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 5-aryl-furan-2-carbaldehydes has traditionally relied on established methods, but future research will likely pivot towards more sustainable and efficient strategies. While classical approaches may provide access to the target compound, the principles of green chemistry call for the development of novel routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future synthetic explorations could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Modern coupling reactions are a cornerstone of aryl-aryl bond formation. The application of Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, represents a promising avenue. Research could investigate the coupling of a suitable 2-acetylphenylboronic acid with a 5-halofuran-2-carbaldehyde. researchgate.netchemicalbook.com The development of catalysts that are effective at low loadings and in greener solvents like water or ethanol (B145695) would be a significant advancement. chemicalbook.com

Meerwein Arylation: The reaction of aromatic diazonium salts with furan (B31954) derivatives offers another pathway. pensoft.net Investigating the Meerwein reaction between a diazonium salt derived from 2-aminoacetophenone (B1585202) and furan-2-carbaldehyde could provide a direct and atom-economical route to the target molecule. pensoft.net

Photochemical Reactions: Photochemical methods, such as the irradiation of 5-bromofuran-2-carbaldehyde in the presence of benzene (B151609), have been shown to form 5-phenyl-2-furaldehyde (B76939). researchgate.net Extending this methodology to use substituted benzenes could offer a novel, light-driven synthesis, avoiding the need for metal catalysts.

A comparative table of potential sustainable synthetic methods is presented below.

Synthetic Strategy Key Reactants Potential Advantages Relevant Research Area
Suzuki-Miyaura Coupling2-Acetylphenylboronic acid, 5-Halofuran-2-carbaldehydeHigh yields, functional group tolerance, potential for green solvents.Catalyst development, green chemistry.
Meerwein ArylationDiazonium salt of 2-Aminoacetophenone, Furan-2-carbaldehydeAtom economy, use of readily available starting materials.Diazonium salt chemistry, radical reactions.
Photochemical SynthesisSubstituted benzene, 5-Halofuran-2-carbaldehydeMetal-free, driven by a renewable energy source (light).Organic photochemistry, reaction engineering.

Advanced Mechanistic Elucidation of Complex Transformations

The structural complexity of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde, featuring aldehyde, ketone, and furan functionalities, gives rise to a rich and complex reaction landscape. A deeper, mechanistic understanding of its transformations is crucial for controlling reaction outcomes and designing novel synthetic applications.

Future research should prioritize:

Isotope Labeling Studies: To clarify reaction mechanisms, isotope labeling is an indispensable tool. mdpi.com For instance, synthesizing the title compound with a deuterium (B1214612) or carbon-13 label at the formyl group (an adaptation of methods used for furan-2-carbaldehyde-d) would allow its path to be tracked through subsequent reactions, such as condensations or oxidations. mdpi.comdb-thueringen.de

Kinetic Analysis: Detailed kinetic studies of key transformations, such as cyclization or condensation reactions involving the acetyl and aldehyde groups, would help to unravel the reaction pathways and identify rate-determining steps. This knowledge is fundamental for optimizing reaction conditions to favor desired products.

Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, like reaction IR or NMR, can provide real-time information on the formation of intermediates. Investigating the behavior of the compound in acidic or alkaline solutions could reveal complex pathways, similar to the observed ring-opening reactions of related nitro-furans. researchgate.net

Computational Prediction of Unexplored Reactivity and Properties

Computational chemistry provides a powerful predictive lens through which the properties and reactivity of molecules can be explored in silico, guiding experimental work and saving resources. For this compound, computational studies could illuminate aspects that are difficult to measure experimentally.

Emerging research paradigms include:

Thermodynamic Property Prediction: The determination of thermodynamic properties is essential for optimizing synthesis and purification processes. nih.gov Building on studies of similar compounds like 5-(nitrophenyl)furan-2-carbaldehydes, computational methods can be employed to calculate key values for the target molecule. nih.govresearchgate.net Experimental techniques like bomb calorimetry and Knudsen's effusion method could then be used to validate these theoretical predictions. nih.govlpnu.ua

Reactivity Mapping: Density Functional Theory (DFT) calculations can map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of the molecule. This would predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions.

Conformational Analysis: The rotational freedom around the bond connecting the phenyl and furan rings, as well as the orientation of the acetyl group, can be modeled. Understanding the preferred conformations and the energy barriers between them is crucial, as molecular shape can significantly influence reactivity and potential biological interactions.

The table below summarizes key thermodynamic data determined for analogous 5-(nitrophenyl)furan-2-carbaldehyde isomers, illustrating the type of data that could be computationally predicted and experimentally verified for this compound. researchgate.net

Compound Process ΔH (kJ·mol⁻¹) ΔS (J·mol⁻¹·K⁻¹)
5-(2-nitrophenyl)-furan-2-carbaldehydeSublimation (cr → g)105.2 ± 5.7189 ± 16
5-(2-nitrophenyl)-furan-2-carbaldehydeEvaporation (l → g)70.0 ± 3.397.1 ± 8.3
5-(3-nitrophenyl)-furan-2-carbaldehydeSublimation (cr → g)127.9 ± 2.9227.7 ± 6.3
5-(4-nitrophenyl)-furan-2-carbaldehydeSublimation (cr → g)131.4 ± 2.4221.7 ± 5.7
Data from a study on nitrophenyl-furan-carbaldehyde isomers, presented for illustrative purposes. researchgate.net

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, or continuous flow processing, is a modern paradigm in chemical synthesis that offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scalability. nih.gov

Future research on this compound should explore:

Development of Continuous Synthesis Protocols: Translating optimal batch syntheses, such as Suzuki or Meerwein reactions, into a continuous flow setup. Flow reactors allow for the safe exploration of elevated temperatures and pressures, which can dramatically accelerate reaction rates and improve yields. nih.gov

Automated Reaction Optimization: Integrating flow reactors with automated systems for real-time analysis and feedback can enable high-throughput screening of reaction parameters (temperature, residence time, stoichiometry). This would rapidly identify the optimal conditions for producing this compound with high purity and yield.

Telescoped Synthesis: A multi-step synthesis where the crude output of one flow reactor is fed directly into the next could be developed. This would allow for the synthesis and subsequent functionalization of the target compound in a single, continuous process, minimizing manual handling and purification steps.

Theoretical Studies in Advanced Materials Design and Functionality

The unique combination of aromatic, furan, and carbonyl functionalities in this compound makes it a compelling building block for the theoretical design of advanced materials.

Future theoretical investigations could focus on:

Polymer Design: The aldehyde group is a classic handle for polymerization reactions. Theoretical studies could model the properties of polymers formed from the condensation of this compound with various co-monomers. The furan ring itself can participate in polymerization, and the pendant acetylphenyl group could be used to tune the final properties of the material, such as solubility, thermal stability, or its ability to coordinate with metal ions. lpnu.ua

Design of Metal-Organic Frameworks (MOFs): The oxygen atoms of the acetyl and formyl groups could act as coordination sites for metal ions. Computational modeling could predict the structures and properties (e.g., porosity, catalytic activity) of potential MOFs constructed using this molecule as an organic linker.

Molecular Switches and Sensors: The potential for conformational changes or specific binding interactions could be explored computationally. Theoretical models could investigate whether the molecule's electronic or optical properties change in response to external stimuli (e.g., light, pH, metal ions), suggesting its potential as a component in molecular sensors or switches.

Q & A

Basic: How can researchers optimize the synthesis of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde?

Methodological Answer:
Synthesis optimization involves solvent selection, catalyst choice, and reaction condition adjustments. For analogous compounds like 5-aryl-furan-2-carbaldehydes, water or DMSO has been used as solvents, yielding 25–45% depending on substituents . Amino acid-catalyzed methods (e.g., ethanol reflux with glycine or alanine) improve oxime derivative yields (up to 80%) and reduce reaction times (4 hours) . For acetyl-substituted derivatives, Claisen-Schmidt condensations with acetophenones under mild basic conditions are recommended, with recrystallization in ethanol for purity .

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • Melting Point Analysis : Compare observed vs. literature values (e.g., 179–181°C for structurally similar furan derivatives) .
  • Combustion Calorimetry : Determines enthalpies of combustion (e.g., ∆cH°m = -4,890 kJ/mol for nitro-substituted analogs) to validate thermodynamic stability .
  • HPLC : Assess purity (>99.5%) and detect byproducts using C18 columns with UV detection at 254 nm .

Advanced: How do electron-withdrawing/donating substituents on the phenyl ring influence thermodynamic properties?

Methodological Answer:
Substituents like –NO₂ (electron-withdrawing) reduce combustion energy (∆cH°m = -4,890 kJ/mol) compared to –CH₃ (electron-donating, ∆cH°m = -5,210 kJ/mol) due to altered resonance stabilization. Experimental data from bomb calorimetry (B-08-MA) should be cross-validated with additive calculation methods (e.g., Benson group increments) to resolve discrepancies .

Advanced: What catalytic strategies enhance regioselectivity in synthesizing oxime derivatives of this compound?

Methodological Answer:
Amino acids (e.g., L-proline) act as bifunctional catalysts, directing oxime formation at the aldehyde group via hydrogen-bonding interactions. Ethanol reflux with 0.1 M catalyst concentration achieves >75% yield for 5-(2-nitrophenyl)-furan-2-carbaldehyde oxime . Kinetic studies (TLC monitoring) confirm reaction completion within 4 hours .

Advanced: How can researchers address contradictions between experimental and computational thermodynamic data?

Methodological Answer:
Discrepancies arise from assumptions in computational models (e.g., neglecting crystal lattice energy). For 5-(nitrophenyl) isomers, experimental ∆fH°m values (e.g., -210 kJ/mol for 4-nitro) deviate from DFT predictions by 8–12%. Calibrate computational methods using bomb calorimetry data and adjust for solid-state contributions (e.g., sublimation enthalpies) .

Advanced: What role does regiochemistry play in the stability of furan-carbaldehyde derivatives?

Methodological Answer:
Meta-substituted nitro groups (e.g., 5-(3-nitrophenyl)) exhibit higher thermal stability (∆cH°m = -4,950 kJ/mol) than para-substituted analogs due to reduced steric strain and resonance delocalization. Stability rankings should be validated via differential scanning calorimetry (DSC) and compared across isomers .

Advanced: Which analytical methods detect trace byproducts in scaled-up syntheses?

Methodological Answer:

  • GC-MS : Identifies volatile impurities (e.g., unreacted 2-furaldehyde) using DB-5 columns.
  • NMR (¹³C DEPT) : Resolves regioisomeric byproducts (e.g., 5-(3-Acetyl-phenyl) vs. 5-(4-Acetyl-phenyl)) through carbonyl carbon shifts (δ 190–200 ppm) .

Advanced: How do computational models predict the reactivity of furan-carbaldehydes in acid-catalyzed environments?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) reveal that protonation at the aldehyde group increases electrophilicity, favoring nucleophilic attacks (e.g., hydration or condensation). Compare computed activation energies (∆G‡) with kinetic data from pH-controlled reactions (e.g., H₂SO₄ in aqueous ethanol) to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.